2-(benzenesulfonyl)-N-(2-methyl-1,3-dioxoisoindol-5-yl)acetamide
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Description
2-(benzenesulfonyl)-N-(2-methyl-1,3-dioxoisoindol-5-yl)acetamide is a useful research compound. Its molecular formula is C17H14N2O5S and its molecular weight is 358.37. The purity is usually 95%.
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Scientific Research Applications
Biological Effects and Environmental Impact of Related Compounds
While direct information on 2-(benzenesulfonyl)-N-(2-methyl-1,3-dioxoisoindol-5-yl)acetamide is not available, there's considerable research on the biological effects and environmental impact of related compounds, such as acetamide derivatives and environmental pollutants like acetaminophen and its by-products. These studies can provide insight into the general area of research and potential applications or concerns related to similar chemical compounds.
Biological and Toxicological Effects of Acetamide Derivatives : A comprehensive review highlights the toxicology of acetamide and its derivatives, underscoring their commercial importance and biological consequences of exposure, which may offer parallels to the effects of related chemical structures (Kennedy, 2001).
Environmental Presence and Toxicity of Acetaminophen : Research into acetaminophen (ACT) in natural water environments assesses its occurrences, toxicities, removal technologies, and transformation pathways. The study could provide context for understanding the environmental behavior of similar acetamide compounds (Vo et al., 2019).
Emerging Contaminants and Environmental Monitoring : Studies on artificial sweeteners and other potential environmental contaminants offer insight into the detection, impact, and treatment of novel pollutants, relevant for assessing the environmental aspects of various chemical agents (Lange et al., 2012).
Advanced Oxidation Processes for Degradation of Organic Pollutants : A review on the degradation of acetaminophen by advanced oxidation processes details pathways, by-products, and biotoxicity, which could inform the treatment and environmental management of related compounds (Qutob et al., 2022).
Properties
IUPAC Name |
2-(benzenesulfonyl)-N-(2-methyl-1,3-dioxoisoindol-5-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O5S/c1-19-16(21)13-8-7-11(9-14(13)17(19)22)18-15(20)10-25(23,24)12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOAGGFZQEJVOMC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C=C(C=C2)NC(=O)CS(=O)(=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.